molecular formula C17H19NO5 B1387009 [3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid CAS No. 93616-97-8

[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Número de catálogo: B1387009
Número CAS: 93616-97-8
Peso molecular: 317.34 g/mol
Clave InChI: BMSVXXGUEDTISC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid is a pyrrole-derived acetic acid compound characterized by:

  • 4-Methoxyphenyl substituent at position 5, enhancing π-π interactions and solubility in polar solvents.
  • Methyl group at position 2, providing steric hindrance that may influence conformational flexibility.
  • Acetic acid moiety at the N-1 position, enabling hydrogen bonding and salt formation for improved bioavailability .

This compound has been investigated for its structural versatility in medicinal chemistry, particularly in designing anti-inflammatory and antimicrobial agents.

Actividad Biológica

[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid, also known as 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H21NO5
  • Molar Mass : 331.36 g/mol
  • CAS Number : 853104-97-9

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives containing the methoxyphenyl group can enhance cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT29 (Colon Cancer)<10Induces apoptosis via mitochondrial pathway
Compound BJurkat (Leukemia)<15Inhibits cell proliferation through cell cycle arrest

These findings suggest that the structure of this compound may play a crucial role in its anticancer efficacy by interacting with cellular targets involved in apoptosis and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound possesses potential as an antimicrobial agent, although further investigation is needed to elucidate the mechanisms behind its activity.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Preclinical studies have indicated that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting a possible role in managing inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Cytokine Modulation : By influencing cytokine production, it may help mitigate inflammatory responses.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • A study published in MDPI highlighted its cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition compared to standard chemotherapeutic agents .
  • Another research article focused on its antimicrobial efficacy against resistant strains of bacteria, suggesting that it could be developed into a novel antibiotic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of [3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid?

  • Methodological Answer : A multi-step synthesis involving condensation reactions is typical. For example:

Core Pyrrole Formation : React 4-methoxyphenyl-substituted diketones with ethyl acetoacetate derivatives under acidic conditions to form the pyrrole ring.

Acetic Acid Side Chain Introduction : Use alkylation or ester hydrolysis (e.g., saponification of an ethyl ester intermediate) to introduce the acetic acid moiety.

Purification : Recrystallize from DMF/ethanol mixtures to isolate the product.
Key reagents include sodium acetate (as a catalyst) and acetic acid as a solvent .

Q. How can spectroscopic techniques be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituents (e.g., ethoxycarbonyl at position 3, methoxyphenyl at position 5).
  • FT-IR : Identify carbonyl stretches (C=O of ethoxycarbonyl at ~1700 cm1^{-1}) and aromatic C-H stretches (methoxyphenyl group).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±2 ppm) .

Q. What are the critical parameters for assessing purity during synthesis?

  • Methodological Answer :

  • RP-HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 254 nm.
  • Validation : Ensure linearity (R2^2 >0.999), precision (%RSD <2%), and accuracy (spike recovery 98–102%) per ICH guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) be employed to study the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP for balanced exchange-correlation treatment .
  • Basis Sets : Apply 6-31G(d) for geometry optimization and 6-311+G(df,p) for vibrational frequency calculations.
  • Validation : Compare computed IR frequencies with experimental data, applying scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to harmonize results .

Q. How can discrepancies between experimental and computational data (e.g., vibrational frequencies) be resolved?

  • Methodological Answer :

  • Error Analysis : Check for anharmonic effects in experimental IR (e.g., overtone bands) and basis set limitations in DFT (e.g., missing diffuse functions).
  • Functional Comparison : Test alternative functionals (e.g., M06-2X for non-covalent interactions) to improve agreement .

Q. What strategies are effective for impurity profiling under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H2_2O2_2) conditions.
  • HPLC-MS Identification : Detect degradation products (e.g., ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate at pH 9.0) using MS/MS fragmentation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Refine with SHELXL, achieving R1_1 <5% and wR2_2 <10%. Validate geometry using PLATON .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Purity/Solubility Data Reference
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid 3-Ethoxycarbonyl, 5-(4-MeOPh), 2-Me, N-acetic acid 343.35 g/mol Ethoxycarbonyl, methoxyphenyl, acetic acid Discontinued; moderate polarity
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid 3-Ethoxycarbonyl, 5-Ph, 2-Me, N-propanoic acid 301.35 g/mol Ethoxycarbonyl, phenyl, propanoic acid Available; higher lipophilicity
[3-(Ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid 3-Ethoxycarbonyl, 5-Ph, 2,4-diMe, N-acetic acid 301.35 g/mol Ethoxycarbonyl, dimethyl, acetic acid Synthesized; improved crystallinity
[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid 3-Acetyl, 4-OH, 5-oxo, 2-(4-FPh), N-acetic acid 333.29 g/mol Acetyl, ketone, fluorophenyl, acetic acid Soluble in DMF; bioactive
2-((Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid Thiazolidinone, pyrazole, 4-MeOPh, acetic acid 463.47 g/mol Thiazolidinedione, methoxyphenyl Antifungal activity (MIC = 8 µg/mL)

Key Observations:

  • Substituent Effects: Replacement of the 4-methoxyphenyl group with a phenyl (e.g., in 3-[3-(ethoxycarbonyl)...propanoic acid) reduces polarity, increasing logP by ~0.5 units .
  • Bioactivity : Thiazolidinedione-containing analogues (e.g., compound in ) exhibit stronger antifungal activity due to the electron-deficient thiazole ring enhancing target binding .
  • Synthetic Feasibility : Compounds with acetyl or ketone groups (e.g., ) require multi-step synthesis but offer higher reactivity for further derivatization .

Stability and Degradation Pathways

  • Target Compound: Stable under moderate pH (pH 5–7) but degrades at pH >9, forming ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate as a process-related impurity .
  • Analogues: 3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid: More stable under basic conditions due to the absence of electron-withdrawing methoxy groups . Thiazolidinedione derivatives: Prone to hydrolysis at the dioxo moiety in aqueous acidic environments .

Propiedades

IUPAC Name

2-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-4-23-17(21)14-9-15(18(11(14)2)10-16(19)20)12-5-7-13(22-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSVXXGUEDTISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.